molecular formula C4H12ClN3O B2911577 N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride CAS No. 2375271-12-6

N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride

Cat. No.: B2911577
CAS No.: 2375271-12-6
M. Wt: 153.61
InChI Key: ZFBLNAVICIJBDK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride involves the reaction of N-methyl-N-[2-(methylamino)ethyl]amine with nitrous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of advanced chemical reactors and purification techniques to achieve high purity and yield .

Chemical Reactions Analysis

N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitrous amide group into other functional groups.

    Substitution: This compound can undergo substitution reactions where the nitrous amide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride has several scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological effects and interactions with biological molecules.

    Medicine: It is used in the development of pharmaceuticals and in the study of nitrosamines’ effects on human health.

    Industry: It is used in the production of nitrosamines and other related compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride involves its interaction with biological molecules, leading to the formation of nitrosamines. These nitrosamines can then interact with DNA and other cellular components, potentially leading to carcinogenic effects. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve the formation of DNA adducts and other modifications .

Comparison with Similar Compounds

N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride is similar to other nitrosamine compounds, such as:

    N-Nitrosodimethylamine: Known for its carcinogenic properties and used in various industrial applications.

    N-Nitrosodiethylamine: Another nitrosamine with similar toxicological properties.

    N-Nitrosomorpholine: Used in the study of nitrosamine-induced carcinogenesis.

What sets this compound apart is its specific structure and the particular applications it has in the pharmaceutical industry .

Properties

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O.ClH/c1-5-3-4-7(2)6-8;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBLNAVICIJBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)N=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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